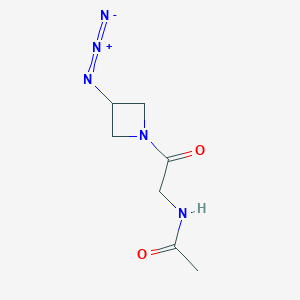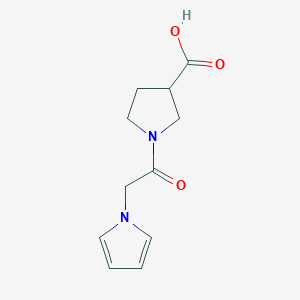
1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one
Übersicht
Beschreibung
1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (hereafter referred to as AAPP) is a synthetic organic compound that is used in a variety of scientific research applications. AAPP is a versatile compound with a wide range of applications in the laboratory and in the field. AAPP has been used in numerous fields, including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthetic Pathways : Compounds similar to 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one have been synthesized as intermediates in the development of new chemical entities. For instance, the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to cyclic stabilized forms of aspartate semialdehyde highlights the utility of related azetidine derivatives in creating bioactive molecules (Cheung & Shoolingin‐Jordan, 1997).
- Antiviral Agents : The enantiospecific synthesis of bis(hydroxymethyl)azetidin-1-yl pyrimidine nucleosides from 1-aminoazetidine showcases the potential for developing new classes of nucleoside analogs for antiviral therapy (Hosono et al., 1994).
- Medicinal Intermediates : The development of azetidine medicinal intermediates emphasizes the role of azetidine-based compounds in drug development, providing a foundation for further exploration of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one in medicinal chemistry (Yang, 2009).
Potential Biological Activities
- Tubulin-Targeting Antitumor Agents : Research into 3-phenoxy-1,4-diarylazetidin-2-ones demonstrates the investigation of azetidine derivatives as tubulin-targeting agents for cancer treatment, indicating the potential of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one in oncological research (Greene et al., 2016).
- Cytosolic Phospholipase A2alpha Inhibitors : The design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha highlight the exploration of azetidine-containing compounds in developing new treatments for inflammatory diseases (Ludwig et al., 2006).
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(12(15)14-7-10(13)8-14)16-11-5-3-2-4-6-11/h2-6,9-10H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWANUJWZKHHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)

![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1476232.png)